1-[3-(2,3,4,5,6-Pentafluorophenoxy)phenyl]-3-[4-[[4-[[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]carbamoylamino]phenyl]methyl]phenyl]urea
Overview
Description
1-[3-(2,3,4,5,6-Pentafluorophenoxy)phenyl]-3-[4-[[4-[[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]carbamoylamino]phenyl]methyl]phenyl]urea is a useful research compound. Its molecular formula is C39H22F10N4O4 and its molecular weight is 800.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Reactions
1-[3-(2,3,4,5,6-Pentafluorophenoxy)phenyl]-3-[4-[[4-[[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]carbamoylamino]phenyl]methyl]phenyl]urea is involved in complex chemical reactions. For instance, the reactions of polyfluorinated cyclohexadienones, which are structurally similar, with various alkynes have been explored, leading to the formation of substituted tetrafluoro cyclohexadienones and other related compounds (Kovtonyuk & Kobrina, 2002).
Synthesis and Evaluation in Medicinal Chemistry
The compound's structural framework, particularly the diaryl urea fragment, is significant in medicinal chemistry. A study on 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, which are similar in structure, shows that these compounds have significant antiproliferative effects against various cancer cell lines (Jian Feng et al., 2020).
Catalysis and Organic Transformations
In the field of catalysis, the urea structure is relevant for facilitating organic transformations. For example, a Pd(OAc)2/[mmim]I catalyst system has been used for the oxidative carbonylation of amines to carbamates, ureas, and 2-oxazolidinones, highlighting the role of urea structures in synthesis processes (Peng et al., 2008).
Antimicrobial and Anticancer Properties
The urea and carbamate derivatives, including those similar to the compound , are researched for their potential antimicrobial and anticancer activities. For instance, novel imidazole ureas containing dioxaphospholanes have been synthesized and evaluated for their antimicrobial properties (Rani et al., 2014).
Properties
IUPAC Name |
1-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]-3-[4-[[4-[[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]carbamoylamino]phenyl]methyl]phenyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H22F10N4O4/c40-26-28(42)32(46)36(33(47)29(26)43)56-24-5-1-3-22(16-24)52-38(54)50-20-11-7-18(8-12-20)15-19-9-13-21(14-10-19)51-39(55)53-23-4-2-6-25(17-23)57-37-34(48)30(44)27(41)31(45)35(37)49/h1-14,16-17H,15H2,(H2,50,52,54)(H2,51,53,55) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSRVTFBIPNQJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)NC3=CC=C(C=C3)CC4=CC=C(C=C4)NC(=O)NC5=CC(=CC=C5)OC6=C(C(=C(C(=C6F)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H22F10N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
800.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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